1-(2-Pyridyl)piperazine
Overview
Description
1-(2-Pyridyl)piperazine is a piperazine derivative with the molecular formula C9H13N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as a reagent in the determination of isocyanates and its sympatholytic activity .
Scientific Research Applications
1-(2-Pyridyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
1-(2-Pyridyl)piperazine is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The α2-adrenoceptor is a type of adrenergic receptor, which is a class of G protein-coupled receptors that are targets of the catecholamines, especially norepinephrine and epinephrine.
Mode of Action
Instead, it blocks the receptor and prevents it from being activated by the agonists . This results in a decrease in the activity of the α2-adrenoceptor, leading to an increase in the release of norepinephrine and a subsequent increase in sympathetic activity.
Result of Action
The result of the action of this compound is an increase in sympathetic activity due to the increased release of norepinephrine. This can lead to various physiological effects, such as increased heart rate and blood pressure .
Safety and Hazards
1-(2-Pyridyl)piperazine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
1-(2-Pyridyl)piperazine interacts with α2-adrenoceptor, a type of protein that plays a crucial role in the biochemical reactions within the body . The nature of this interaction is antagonistic, meaning that this compound blocks or inhibits the function of the α2-adrenoceptor .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the α2-adrenoceptor . By acting as an antagonist, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the α2-adrenoceptor . This binding inhibits the function of the receptor, leading to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In dogs and cats, single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of 2-chloropyridine with piperazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperazine derivatives.
Substitution: Substituted piperazine compounds.
Comparison with Similar Compounds
1-(4-Pyridyl)piperazine: Another piperazine derivative with similar applications but different positional isomerism.
1-(2-Pyrimidyl)piperazine: Used for derivatization of carboxyl groups on peptides.
1-Phenylpiperazine: Known for its use in various pharmaceutical applications.
Uniqueness: 1-(2-Pyridyl)piperazine is unique due to its specific binding affinity to α2-adrenoceptors and its application in the determination of isocyanates. Its structure allows for selective interactions that are not as prominent in other similar compounds .
Properties
IUPAC Name |
1-pyridin-2-ylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-4-11-9(3-1)12-7-5-10-6-8-12/h1-4,10H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRKXKUVVPSREJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188341 | |
Record name | 1-(2-Pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34803-66-2 | |
Record name | 1-(2-Pyridyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34803-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyridinyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034803662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 34803-66-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-Pyridinyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-pyridyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.458 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-PYRIDINYL)PIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IO1HZP7ZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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